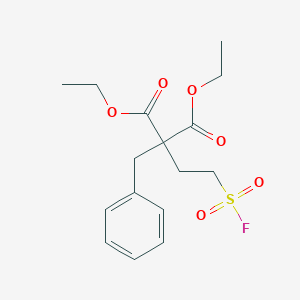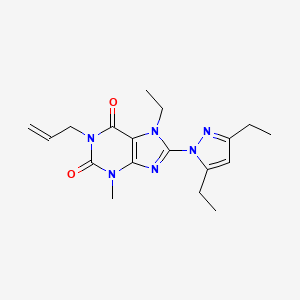
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity . The specific targets within these contexts would require further investigation.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown antitumoral activity due to inhibition of tubulin polymerization . This suggests that the compound might interact with its targets, leading to changes in cellular structures and functions.
Biochemical Pathways
Given the potential antitumoral activity, it could be inferred that the compound may affect pathways related to cell division and growth .
Result of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-7-ethyl-3-methyl-1-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-6-10-23-16(25)14-15(21(5)18(23)26)19-17(22(14)9-4)24-13(8-3)11-12(7-2)20-24/h6,11H,1,7-10H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABABRWQBNOWCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)N(C(=O)N3C)CC=C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)

![ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate](/img/structure/B2403720.png)
![1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B2403721.png)
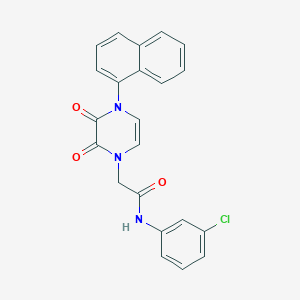

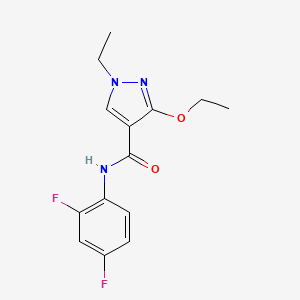
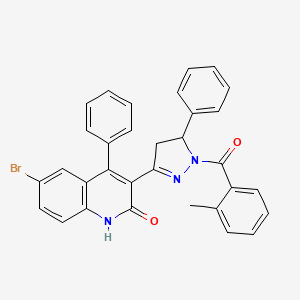
![1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2403732.png)
![2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide](/img/structure/B2403733.png)
![(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/new.no-structure.jpg)
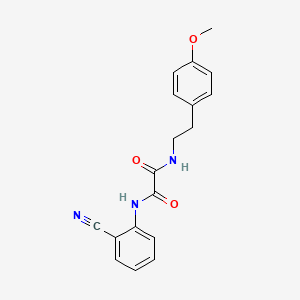
![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)
